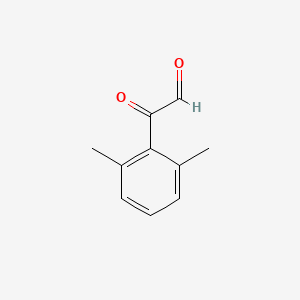

2-(2,6-ジメチルフェニル)-2-オキソアセトアルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxyisophthaldehyde from 2,6-dimethylphenol, showcases innovative methods to generate aldehydes with complex structures. A highly effective procedure involves the transformation of dimethylphenol derivatives into aldehydes, demonstrating the versatility and efficiency of modern synthetic chemistry (Zondervan et al., 1997).

Molecular Structure Analysis

The molecular structure and characteristics of related aldehydes have been elucidated through X-ray crystallography and other analytical techniques. The crystal structure analysis reveals the spatial arrangement of molecules, providing insights into their reactivity and potential for forming molecular complexes (Shearer et al., 1980).

Chemical Reactions and Properties

Dimethylphenyl compounds participate in various chemical reactions, including oxidative couplings and reactions with aldehydes, showcasing their reactivity. The selective oxidative para C-C dimerization of 2,6-dimethylphenol and the reactivity towards aldehydes highlight the compound's potential for generating structurally complex molecules (Boldron et al., 2005).

Physical Properties Analysis

The physical properties of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde and similar compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Although specific data on 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde were not found, the analysis of related compounds provides a basis for predicting its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the compound's behavior in synthetic applications. Studies on dimethylphenol isomers' atmospheric oxidative degradation initiated by OH radical provide insights into their reactivity and stability, which can be extrapolated to understand the chemical properties of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde (Sandhiya et al., 2013).

科学的研究の応用

作用機序

Target of Action

Compounds similar to “2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde” often target specific proteins or enzymes in the body. For example, a compound called “2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide”, also known as Lidocaine, is a local anesthetic drug that targets specific sodium channels .

Mode of Action

These compounds typically interact with their targets by binding to them, which can inhibit or enhance the target’s function. For instance, Lidocaine blocks sodium channels, preventing the transmission of nerve signals and causing a loss of sensation .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Lidocaine, for example, affects the nerve signal transmission pathway .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly impact its bioavailability and effectiveness. For instance, a compound similar to Lidocaine was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For Lidocaine, the result is a loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions .

生化学分析

Biochemical Properties

It may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 2-(2,6-Dimethylphenyl)-2-oxoacetaldehyde on cellular function in in vitro or in vivo studies have not been extensively studied .

Dosage Effects in Animal Models

Threshold effects, as well as toxic or adverse effects at high doses, have not been reported .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

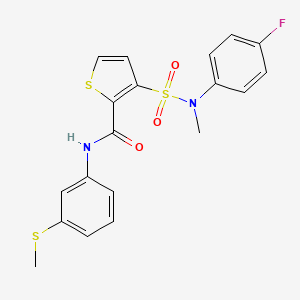

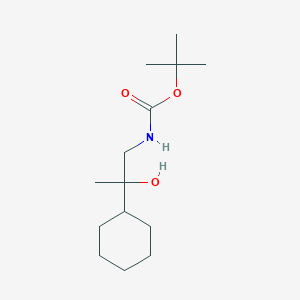

IUPAC Name |

2-(2,6-dimethylphenyl)-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQJFVGTPRZEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

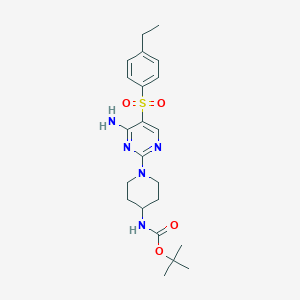

![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)

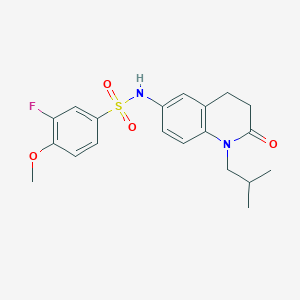

![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)

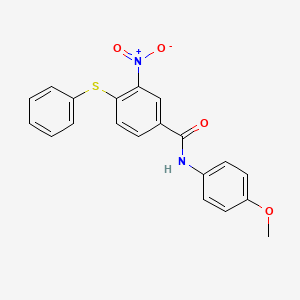

![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2485168.png)